molecular formula C15H28N2O2 B11854242 tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate

Cat. No.: B11854242
M. Wt: 268.39 g/mol
InChI Key: OXSQAUMJNJLTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-((bromomethyl)azetidine-1-carboxylate with cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate

Uniqueness

tert-Butyl 3-((cyclohexylamino)methyl)azetidine-1-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric and electronic properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such features can influence biological activity and drug-like properties .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3-[(cyclohexylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-12(11-17)9-16-13-7-5-4-6-8-13/h12-13,16H,4-11H2,1-3H3

InChI Key

OXSQAUMJNJLTEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.